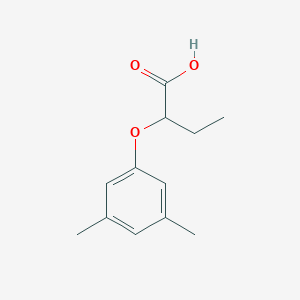

2-(3,5-Dimethylphenoxy)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMWDKOEAHBYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589730 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25140-79-8 | |

| Record name | 2-(3,5-Dimethylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(3,5-Dimethylphenoxy)butanoic Acid

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 2-(3,5-Dimethylphenoxy)butanoic acid. This aryloxyalkanoic acid is a valuable compound for research in drug development and materials science. The synthesis is achieved via the robust Williamson ether synthesis, a cornerstone of organic chemistry. This document offers an in-depth explanation of the reaction mechanism, step-by-step protocols for synthesis and purification, and a full suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented approach to preparing and validating this target molecule.

Introduction and Scientific Background

Aryloxyalkanoic acids represent a significant class of organic compounds with diverse biological activities, famously including herbicides like 2,4-D and 2,4,5-T.[1] Their structural motifs are also integral to various pharmacophores in medicinal chemistry. The title compound, this compound, combines a substituted aromatic ring with a chiral butanoic acid side chain, making it an interesting building block for creating more complex molecules with potential therapeutic applications.

The synthesis of such compounds is most effectively achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2][3] The reaction's reliability and broad applicability make it an ideal choice. In this specific application, the acidic proton of 3,5-dimethylphenol is abstracted by a strong base to form the corresponding phenoxide ion. This potent nucleophile then attacks an electrophilic alkyl halide, such as an ester of 2-bromobutanoic acid, to form the ether linkage. A subsequent hydrolysis step yields the desired carboxylic acid.

This guide provides a causal explanation for each experimental choice, ensuring that the researcher understands not just the "how" but the "why" behind the protocol, thereby enabling effective troubleshooting and adaptation.

Synthesis of this compound

The synthetic strategy hinges on a two-step, one-pot Williamson ether synthesis followed by saponification.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages:

-

Phenoxide Formation: 3,5-Dimethylphenol, a weak acid, is deprotonated by a strong base (e.g., sodium hydroxide) to form the sodium 3,5-dimethylphenoxide. This salt is significantly more nucleophilic than the parent phenol.

-

Nucleophilic Substitution (S(_N)2): The generated phenoxide attacks the electrophilic carbon atom of ethyl 2-bromobutanoate. This carbon is bonded to a good leaving group (bromide), facilitating the S(_N)2 reaction to form the ether linkage.

-

Saponification: The resulting ester, ethyl 2-(3,5-dimethylphenoxy)butanoate, is hydrolyzed under basic conditions to yield the sodium salt of the target carboxylic acid.

-

Acidification: The final product is precipitated from the aqueous solution by acidification with a strong mineral acid, such as hydrochloric acid (HCl).

Detailed Experimental Protocol

Materials and Reagents:

-

3,5-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

Ethyl 2-bromobutanoate

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylphenol (1.22 g, 10 mmol) in 20 mL of ethanol. Separately, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 30 mL of deionized water. Add the NaOH solution to the flask containing the phenol.

-

Ether Formation: To the resulting phenoxide solution, add ethyl 2-bromobutanoate (1.95 g, 10 mmol) dropwise over 10 minutes while stirring.

-

Reaction and Saponification: Heat the reaction mixture to a gentle reflux and maintain for 2 hours. The S(_N)2 reaction and subsequent saponification of the ester occur during this step.

-

Work-up and Acidification: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with 20 mL of diethyl ether to remove any unreacted starting materials or neutral byproducts. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated HCl dropwise with stirring until the pH is approximately 2 (verify with pH paper). A white precipitate of the crude product should form.[1][4]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

Purification

Purification is critical to remove unreacted starting materials and byproducts. For carboxylic acids, a combination of acid-base extraction (performed during the work-up) and recrystallization is highly effective.[5][6]

Principle of Purification

The initial acid-base extraction leverages the acidic nature of the target compound. By converting it to its sodium salt, it becomes water-soluble, allowing for the removal of non-acidic organic impurities via washing with an organic solvent.[5][6] Subsequent acidification re-precipitates the desired acid.

Recrystallization further purifies the solid product based on differences in solubility between the product and any remaining impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Recrystallization Protocol

-

Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent mixture (e.g., ethanol/water). Start by adding the hot solvent portion-wise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization

Structural confirmation and purity assessment are performed using a combination of spectroscopic methods.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ).[7]

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~12.0 ppm (s, 1H, -COOH), ~6.6 ppm (s, 2H, Ar-H), ~6.5 ppm (s, 1H, Ar-H), ~4.5 ppm (t, 1H, -CH-O-), ~2.2 ppm (s, 6H, Ar-CH₃), ~1.9 ppm (m, 2H, -CH₂-), ~1.0 ppm (t, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C=O), ~158 ppm (Ar-C-O), ~139 ppm (Ar-C-CH₃), ~125 ppm (Ar-C-H), ~115 ppm (Ar-C-H), ~78 ppm (-CH-O-), ~25 ppm (-CH₂-), ~21 ppm (Ar-CH₃), ~10 ppm (-CH₃) |

| IR | Wavenumber (cm⁻¹) | 3300-2500 (broad, O-H stretch), 2970-2850 (C-H stretch), 1710 (sharp, C=O stretch), 1240 & 1170 (C-O stretch) |

| Mass Spec (EI) | m/z | 208 [M]⁺, 163 [M-COOH]⁺, 122 [M-CH(CH₂CH₃)COOH]⁺ |

Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.[8][9] A very broad singlet far downfield (>10 ppm) is characteristic of the carboxylic acid proton.[9] The aromatic region should display signals corresponding to the three protons on the substituted ring. The two methyl groups on the ring will appear as a singlet integrating to six protons. The chiral center's proton (-CH-O-) will appear as a triplet, coupled to the adjacent methylene group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically around 175-180 ppm.[9] The aromatic carbons will appear in the 110-160 ppm range, and the aliphatic carbons of the butanoic acid chain will be found upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.[10] The most telling feature for a carboxylic acid is the extremely broad O-H stretching vibration that spans from ~3300 cm⁻¹ to ~2500 cm⁻¹, often obscuring the C-H stretches.[10] This is complemented by a strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹.[11] The presence of an ether linkage is confirmed by C-O stretching bands in the fingerprint region (~1250-1150 cm⁻¹).

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak [M]⁺ at m/z = 208, confirming the molecular weight.[12] Common fragmentation patterns for such molecules include the loss of the carboxyl group (a loss of 45 amu) and the cleavage of the ether bond, which would result in a fragment corresponding to the 3,5-dimethylphenol cation (m/z = 122).[12][13]

Safety and Handling

-

Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

-

Hydrochloric Acid (HCl): Corrosive and causes severe burns. Vapors are irritating to the respiratory system. Always handle in a well-ventilated fume hood with proper PPE.

-

Ethyl 2-bromobutanoate: Lachrymator and skin irritant. Handle with care in a fume hood.

-

3,5-Dimethylphenol: Toxic and a skin irritant. Avoid contact with skin and inhalation.

-

General Precautions: All experimental procedures should be conducted in a well-ventilated laboratory fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound via Williamson ether synthesis. The provided protocols for synthesis, purification, and characterization are grounded in established chemical principles and supported by authoritative references. By following this comprehensive guide, researchers can confidently prepare and validate this compound for use in further scientific investigation.

References

-

General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved January 17, 2026, from [Link]

-

RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved January 17, 2026, from [Link]

-

Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (1999). ACS Publications. Retrieved January 17, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved January 17, 2026, from [Link]

-

Solid Phase Extraction Purification of Carboxylic Acid Products. (1999). ACS Publications. Retrieved January 17, 2026, from [Link]

-

How can I purify carboxylic acid? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). St. Olaf College. Retrieved January 17, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from [Link]

-

Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Williamson Ether Synthesis. (2012). MiraCosta College. Retrieved January 17, 2026, from [Link]

-

A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. (n.d.). Indian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

- Process for preparation of alpha-aryloxy acetic acids and their salts. (1991). Google Patents.

-

Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. (n.d.). Asian Publication Corporation. Retrieved January 17, 2026, from [Link]

-

Infrared spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Mass spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Proton NMR spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids. (2020). YouTube. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-methyl butanoic acid from polymeric ester. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Butanoic acid. (n.d.). MassBank. Retrieved January 17, 2026, from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. m.youtube.com [m.youtube.com]

- 10. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. massbank.eu [massbank.eu]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3,5-Dimethylphenoxy)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior. We delve into its chemical identity, solubility, acidity (pKa), and lipophilicity (LogP), grounding these properties in the context of their impact on experimental design and potential pharmaceutical applications. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these critical parameters, ensuring that researchers can validate and expand upon this data with confidence. The causality behind methodological choices is explained, fostering a deeper understanding of how to generate reliable and reproducible results.

Introduction: Contextualizing the Compound

This compound is a carboxylic acid derivative featuring a dimethylphenoxy group linked to a butanoic acid moiety. Its structure suggests potential applications in medicinal chemistry and materials science, where the interplay between its aromatic and acidic features can be exploited. A thorough characterization of its physicochemical properties is the first and most critical step in any research and development pipeline. Properties such as solubility, pKa, and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its viability as a therapeutic agent. This guide serves as a central resource for these essential characteristics and the methodologies required to determine them.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and molecular details of this compound are summarized below.

Chemical Structure:

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 25140-79-8 | [1][2] |

| Molecular Formula | C12H16O3 | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Predicted pKa | 4.25 ± 0.10 | [3] |

| Predicted XLogP3-AA | 2.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 5 | [4] |

Solubility Profile: A Critical Determinant of Utility

Solubility is a paramount property, dictating how a compound can be formulated, handled, and how it behaves in biological systems. As a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH.

Theoretical Insights:

-

In acidic to neutral aqueous media (pH < pKa): The carboxylic acid group will be predominantly protonated (uncharged). The molecule's overall low polarity, dominated by the dimethylphenoxy ring and alkyl chain, will likely result in poor water solubility.

-

In basic aqueous media (pH > pKa): The carboxylic acid will deprotonate to form the carboxylate anion. This introduction of a formal charge dramatically increases polarity, leading to significantly enhanced aqueous solubility.

-

In organic solvents: The compound is expected to be soluble in common organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane, owing to its significant nonpolar character.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 2.0, pH 7.4, pH 9.0) and select relevant organic solvents (e.g., ethanol, DMSO).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate glass vials. The goal is to create a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour. For aqueous samples, centrifugation is recommended to pellet all undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant of each vial. Perform a serial dilution of the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.

Causality Note: Using a temperature-controlled shaker is crucial as solubility is temperature-dependent. The 24-hour equilibration period is a standard starting point, but for some compounds, longer times may be needed; this should be verified by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is the pH at which the compound exists in a 50:50 ratio of its protonated (acid) and deprotonated (conjugate base) forms. For a carboxylic acid, this value is fundamental to predicting its charge and, consequently, its behavior in different environments.

// Nodes Low_pH [label="Low pH\n(pH < pKa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pKa_Point [label="pH = pKa", fillcolor="#FBBC05", fontcolor="#202124"]; High_pH [label="High pH\n(pH > pKa)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Neutral_Species [label="Predominantly Neutral\nR-COOH\n(Lipophilic)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mixed_Species [label="50% Neutral (R-COOH)\n50% Ionized (R-COO-)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ionized_Species [label="Predominantly Ionized\nR-COO-\n(Hydrophilic)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Low_pH -> pKa_Point [label="Increase pH"]; pKa_Point -> High_pH [label="Increase pH"];

Low_pH -> Neutral_Species [style=dashed]; pKa_Point -> Mixed_Species [style=dashed]; High_pH -> Ionized_Species [style=dashed]; } }

Caption: Relationship between pH, pKa, and the ionization state of the acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids and bases.[6]

Objective: To experimentally determine the pKa of this compound.

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

-

Sample Preparation: Accurately weigh a sample of the acid (e.g., ~200 mg) and dissolve it in a suitable solvent mixture.[8] Since the compound is likely poorly water-soluble, a co-solvent system like ethanol/water is necessary. Record the exact mass.[8]

-

Titration Setup: Place the dissolved sample in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration: Begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.5 mL).[9]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[9][10]

-

Endpoint Determination: Continue the titration past the equivalence point (the point of steepest pH change). Plot pH versus the volume of NaOH added. The equivalence point is the inflection point of this curve.

-

pKa Calculation: The pH at the half-equivalence point (the volume of NaOH that is exactly half of the volume required to reach the equivalence point) is equal to the pKa of the acid.[9]

Self-Validation Note: The accuracy of this protocol depends critically on the precise concentration of the NaOH titrant and the accurate weighing of the acid sample. The titrant should be standardized against a primary standard like potassium hydrogen phthalate (KHP). Performing the titration in triplicate ensures the trustworthiness of the resulting pKa value.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is used, which is pH-dependent.

// Nodes Start [label="Start: Shake-Flask Method", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="1. Prepare Pre-Saturated\nn-Octanol & Aqueous Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="2. Dissolve Compound\nin Aqueous Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; Mix [label="3. Mix with n-Octanol\n(Equal Volumes)", fillcolor="#FFFFFF", fontcolor="#202124"]; Equilibrate [label="4. Shake to Equilibrate\n(e.g., 2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="5. Separate Phases\n(Centrifugation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="6. Analyze Concentration\nin Both Phases via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="7. Calculate LogP/LogD\nLog([C]octanol / [C]aq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Lipophilicity Value", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Dissolve; Dissolve -> Mix; Mix -> Equilibrate; Equilibrate -> Separate; Separate -> Analyze; Analyze -> Calculate; Calculate -> End; }

Caption: Experimental workflow for LogP/LogD determination.

Experimental Protocol: LogD Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[11]

Objective: To determine the LogD of this compound at a physiologically relevant pH (e.g., 7.4).

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.[12] This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]

-

Partitioning: Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer. Then, add an equal volume of the pre-saturated n-octanol.[13]

-

Equilibration: Shake the vial for a set period (e.g., 2 hours) at a constant temperature to allow the compound to partition between the two phases.[13]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: Calculate the LogD using the formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).

Expert Insight: The shake-flask method can be labor-intensive and requires a sensitive analytical method, as concentrations in one phase may be very low.[11] It is essential to validate the HPLC method for linearity, accuracy, and precision in both n-octanol and aqueous buffer matrices to ensure trustworthy results.

Conclusion

The physicochemical properties of this compound define its fundamental chemical behavior and provide a predictive framework for its performance in research and development settings. As a weak acid with significant nonpolar character, its solubility and lipophilicity are strongly pH-dependent. The experimental protocols detailed within this guide provide a robust, self-validating system for researchers to confirm the predicted values and generate the high-quality data necessary for informed decision-making in drug discovery, process chemistry, and materials science. A precise understanding of these core parameters is not merely academic; it is the bedrock upon which successful scientific investigation is built.

References

-

CP Lab Safety. This compound, 95% Purity, C12H16O3, 1 gram. [Online] Available at: [Link]

-

Request PDF. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). [Online] Available at: [Link]

-

PubChem. 4-(2,4-Dimethylphenoxy)butanoic acid | C12H16O3 | CID 1622511. [Online] Available at: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Online] Available at: [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Online] Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Online] Available at: [Link]

-

ResearchGate. The correlation of the Log P values obtained by the shake flask method... [Online] Available at: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. [Online] Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

-

Springer. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Online] Available at: [Link]

-

StuDocu. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Online] Available at: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Online] Available at: [Link]

-

University of Puget Sound. Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. [Online] Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Online] Available at: [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Online] Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Online] Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. (3S)-3-(2-thienylthio)butanoic acid | 133359-80-5 [chemicalbook.com]

- 4. 4-(2,4-Dimethylphenoxy)butanoic acid | C12H16O3 | CID 1622511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. asdlib.org [asdlib.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)butanoic acid

Introduction: Situating a Niche Molecule in a Broader Therapeutic Context

2-(3,5-Dimethylphenoxy)butanoic acid, identified by its CAS number 25140-79-8, is a member of the phenoxyalkanoic acid class of organic compounds. While specific research on this particular molecule is not abundant in publicly accessible literature, its structural characteristics—a butanoic acid moiety linked to a dimethylated phenol ring via an ether bond—place it in close proximity to a well-studied class of therapeutic agents: the fibrates. This guide will therefore adopt a dual approach. Firstly, it will present the established physicochemical properties of this compound. Secondly, by drawing logical inferences from its structural analogues, particularly the lipid-lowering drug gemfibrozil, this document will provide a robust, scientifically-grounded framework for its potential synthesis, mechanism of action, and analytical characterization. This approach is designed to empower researchers to explore the potential of this molecule with a clear understanding of its scientific context and a validated starting point for experimental design.

Physicochemical Properties and Structural Analysis

A foundational understanding of a molecule begins with its basic chemical and physical properties. These parameters are critical for everything from solvent selection in synthesis to formulation development in preclinical studies.

| Property | Value | Source |

| CAS Number | 25140-79-8 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[2] |

| Molecular Weight | 208.25 g/mol | ChemScene[1] |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Purity | Commercially available up to 95% | CP Lab Safety[3] |

| Canonical SMILES | CCC(C(=O)O)OC1=CC(=CC(=C1)C)C | PubChem[2] |

The structure features a chiral center at the second carbon of the butanoic acid chain, indicating the potential for stereoisomers, (R)- and (S)-2-(3,5-Dimethylphenoxy)butanoic acid. This is a critical consideration for drug development, as stereochemistry often dictates pharmacological activity and metabolic profile.

Proposed Synthesis: A Modern Application of the Williamson Ether Synthesis

The ether linkage is the cornerstone of the this compound structure. The most logical and widely applicable method for its creation is the Williamson ether synthesis, a robust SN2 reaction between a phenoxide and an alkyl halide.[4][5][6] This approach is well-documented for producing phenoxyalkanoic acids and their derivatives.[7][8]

The proposed synthesis involves two primary steps: the deprotonation of 3,5-dimethylphenol to form a nucleophilic phenoxide, followed by its reaction with an ester of 2-bromobutanoic acid. A final hydrolysis step yields the desired carboxylic acid.

Conceptual Synthesis Workflow

Caption: Proposed Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a scientifically informed projection based on established chemical principles and related syntheses. It has not been experimentally validated for this specific compound and must be performed with all appropriate safety precautions by qualified personnel.

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3,5-dimethylphenol in a suitable solvent such as dimethylformamide (DMF). Add 1.1 equivalents of a strong base, like sodium hydroxide, and stir the mixture at room temperature until the phenol is fully deprotonated to form the sodium phenoxide salt.

-

Alkylation: To the resulting phenoxide solution, add 1.05 equivalents of ethyl 2-bromobutanoate dropwise. Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8] The nucleophilic phenoxide will displace the bromide ion from the haloester.

-

Work-up and Ester Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a non-polar organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(3,5-dimethylphenoxy)butanoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH). Reflux the mixture for 2-4 hours until saponification is complete (as monitored by TLC).[9]

-

Acidification and Final Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Cautiously acidify the aqueous layer with cold hydrochloric acid (e.g., 6M HCl) until the pH is approximately 2. The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.

Hypothesized Mechanism of Action: A PPARα Agonist

The structural similarity between this compound and the fibrate class of drugs, such as gemfibrozil and fenofibrate, is striking. Fibrates are well-established peroxisome proliferator-activated receptor alpha (PPARα) agonists.[1][3][10][11] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism.[1][11]

It is therefore highly probable that this compound also functions as a PPARα agonist. Upon entering a cell, the molecule would bind to and activate PPARα. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR), which subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

Signaling Pathway of a Putative PPARα Agonist

Caption: Hypothesized PPARα agonist signaling pathway for this compound.

Potential Biological Activities and Therapeutic Applications

Based on the PPARα agonist hypothesis, the primary biological activities of this compound are expected to be in the modulation of lipid metabolism. Key anticipated effects include:

-

Reduction of Plasma Triglycerides: A primary outcome of fibrate therapy is the significant lowering of triglyceride levels. This is achieved by increasing the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and decreasing the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[3][10]

-

Increase in HDL Cholesterol: Fibrates are known to increase levels of high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol." This is mediated by stimulating the production of ApoA-I and ApoA-II, the major apolipoproteins of HDL.[1][10]

-

Modulation of LDL Cholesterol: The effect on low-density lipoprotein (LDL) cholesterol can be variable. Fibrates can promote a shift from small, dense LDL particles (which are highly atherogenic) to larger, more buoyant LDL particles and stimulate LDL receptor-dependent clearance.[2]

Given these potential activities, this compound could be a candidate for research and development in the context of metabolic disorders, particularly:

-

Hypertriglyceridemia: Elevated triglyceride levels.

-

Atherogenic Dyslipidemia: A condition characterized by high triglycerides, low HDL, and the presence of small, dense LDL particles.

-

Metabolic Syndrome: A cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.

Framework for Analytical Characterization

To support preclinical and clinical development, robust analytical methods are required for quantification and characterization. Based on methods developed for gemfibrozil, a comprehensive analytical workflow can be proposed.[12][13][14][15]

Proposed Analytical Workflow

Caption: A standard workflow for the analytical determination of the target compound.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This hypothetical method is adapted from validated protocols for gemfibrozil and serves as a strong starting point for method development.[13][16]

-

Sample Preparation:

-

For Bulk Material: Accurately weigh and dissolve the compound in a suitable diluent (e.g., methanol or acetonitrile) to create a stock solution.

-

For Biological Matrices (e.g., Plasma): Perform a protein precipitation with acetonitrile or a liquid-liquid extraction to isolate the analyte from matrix components.[12][15]

-

-

Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., Agilent Zorbax C8, 150 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like methanol or acetonitrile.[13][14]

-

Flow Rate: 1.0 - 1.5 mL/min.[13]

-

Detection: UV detection at approximately 276 nm, which is a common wavelength for phenoxy-containing compounds.[13] For higher sensitivity and selectivity, especially in biological matrices, coupling the HPLC to a mass spectrometer (LC-MS/MS) is recommended.[15]

-

-

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion and Future Directions

While this compound remains a molecule with a limited individual research footprint, its structural identity provides a clear and compelling road map for future investigation. By leveraging the extensive knowledge base of phenoxyalkanoic acids and, more specifically, the fibrate class of drugs, this guide has outlined a logical framework for its synthesis, a plausible mechanism of action as a PPARα agonist, and a robust strategy for its analytical characterization.

Future research should focus on validating the proposed synthesis and purifying the (R)- and (S)-enantiomers to assess their differential biological activity. In vitro assays confirming PPARα binding and activation would be the critical next step in validating the hypothesized mechanism of action. Should these foundational studies prove fruitful, this compound could emerge as a valuable new lead in the development of therapies for metabolic disorders.

References

-

PubChem. (2S)-2-(3,5-dimethylphenoxy)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Reddy, K. K., et al. (2012). Improved Process for Preparation of Gemfibrozil, an Antihypolipidemic. ACS Omega.

-

CP Lab Safety. This compound, 95% Purity. Retrieved from [Link]

- Staels, B., et al. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism.

-

Wikipedia. Fibrate. Retrieved from [Link]

- Hester, J. B. (1977). U.S. Patent No. US4035416A. U.S.

- Ahmadpanahi, H., et al. (2013). Determination of gemfibrozil in drug matrix and human biological fluid by dispersive liquid-liquid microextraction with high performance liquid chromatography. Journal of Food and Drug Analysis, 21(3), 269-274.

- Kumar, A., et al. (2012). new analytical method development and validation for the estimation of gemfibrozil in bulk and pharmaceutical formulation by rp-hplc.

- Suneetha, A., & Rao, A. L. (2015). RP-HPLC Method for Determination of Gemfibrozil using Central Composite Design (CCD). International Journal of Pharmaceutical and Clinical Research, 7(4), 301-307.

- Lu, J., & Ma, Y. (2000). Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy, (2), 124-125.

- Ramalingam, P., & Kalva, S. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(8), 2821-2824.

- Suneetha, A., & Rammohan, A. (2011). Development and Validation of Sensitive RP- HPLC Method for Determination of Gemfibrozil in Human plasma. Der Pharma Chemica, 3(6), 461-468.

- Vlase, L., et al. (2011). Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study. Farmacia, 59(3), 347-355.

- Fruchart, J. C. (1982). Mechanism of action of fibrates.

- Giese, R. W. (1991). U.S. Patent No. EP0334595A2.

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]

- Pares, P. V. (1997). U.S. Patent No. US5654476A. U.S.

-

Millikin University. Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

- Singh, H. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.

-

Chemistry LibreTexts. Williamson Ether Synthesis. Retrieved from [Link]

- MDPI. (2020). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Molecules, 25(23), 5649.

- MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8887.

- JETIR. (2023).

- Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)

- MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 6(1), 82-90.

- Biointerface Research in Applied Chemistry. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Biointerface Research in Applied Chemistry, 12(3), 3522-3539.

- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- NIH. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PeerJ.

- JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

- PubMed. (2008). Antimycobacterial activity of 2-phenoxy-1-phenylethanone, a synthetic analogue of neolignan, entrapped in polymeric microparticles. Journal of Antimicrobial Chemotherapy, 62(4), 776-781.

Sources

- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US4035416A - Process for making phenoxyalkanoic acids - Google Patents [patents.google.com]

- 8. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Fibrate - Wikipedia [en.wikipedia.org]

- 12. jfda-online.com [jfda-online.com]

- 13. pharmascholars.com [pharmascholars.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RP-HPLC Method for Determination of Gemfibrozil using Central Composite Design (CCD) - ProQuest [proquest.com]

A Technical Guide to the Potential Biological Activities of 2-(3,5-Dimethylphenoxy)butanoic Acid

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2-(3,5-Dimethylphenoxy)butanoic acid based on the known activities of structurally related compounds within the phenoxyalkanoic acid class. Direct experimental data on this compound is limited in publicly accessible literature. Therefore, the information presented herein should be regarded as a predictive framework to guide future research and experimental design.

Introduction

This compound is a member of the diverse phenoxyalkanoic acid family of organic compounds. While this specific molecule has not been extensively studied, the broader class of phenoxyalkanoic acids has been the subject of significant research, revealing a wide array of biological activities.[1][2][3] This guide synthesizes the existing knowledge on these related compounds to build a scientifically grounded hypothesis regarding the potential biological profile of this compound. We will explore potential mechanisms of action, suggest detailed experimental protocols for validation, and provide a framework for its potential application in various fields, from agriculture to medicine.

Predicted Biological Activities Based on Structural Analogs

The biological activities of phenoxyalkanoic acids are largely determined by the nature of the aromatic ring substitutions and the structure of the alkanoic acid side chain.[4] Based on these structure-activity relationships, we can infer several potential biological activities for this compound.

Herbicidal Activity

Phenoxyacetic acid derivatives are renowned for their herbicidal properties, functioning as synthetic auxins.[5][6][7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broadleaf weeds.[5][6][8]

Mechanism of Action:

-

Auxin Mimicry: this compound may bind to auxin receptors in plants, triggering a cascade of downstream signaling events.

-

Uncontrolled Growth: This binding can lead to abnormal cell division and elongation, ethylene production, and the generation of abscisic acid, ultimately causing oxidative stress and plant death.[7]

Another class of phenoxy herbicides, known as "fops," act by inhibiting the plant enzyme acetyl-CoA carboxylase (ACCase), a different mechanism of action.[5][7]

Experimental Workflow for Herbicidal Activity Screening:

Caption: Workflow for evaluating the herbicidal potential of this compound.

Anti-Inflammatory and Analgesic Activity

Several studies have reported the anti-inflammatory and analgesic properties of phenoxyalkanoic acid derivatives.[1][9][10] The mechanism for these effects is often associated with the inhibition of inflammatory mediators.

Potential Mechanism of Action: Phenolic acids, a related class of compounds, are known to exert anti-inflammatory effects by interfering with signaling pathways such as the TLRs/MyD88 and NLRP3 inflammasome pathways, and by inhibiting the production of pro-inflammatory cytokines like IL-17.[11] this compound could potentially modulate these or similar pathways.

Proposed Signaling Pathway Inhibition:

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Antihypertensive Activity

A series of phenoxybutanoic acid derivatives have been synthesized and evaluated as endothelin antagonists, demonstrating potential antihypertensive effects.[12]

Potential Mechanism of Action: Endothelin-1 (ET-1) is a potent vasoconstrictor, and its effects are mediated through the ETA and ETB receptors. Antagonism of the ETA receptor leads to vasodilation and a decrease in blood pressure. This compound could potentially act as a selective ETA antagonist.[12]

Hypolipidemic Activity

Novel phenoxyalkylcarboxylic acid derivatives have been designed and shown to possess hypolipidemic (lipid-lowering) activity.[3]

Potential Mechanism of Action: Some of these derivatives have been found to interact with and activate PPARα, a key regulator of lipid metabolism.[3] Activation of PPARα can lead to a reduction in triglycerides and total cholesterol.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for assessing the potential biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: In Vitro ETA Receptor Binding Assay

Objective: To evaluate the binding affinity of this compound to the human endothelin A (ETA) receptor.

Methodology:

-

Membrane Preparation: Use commercially available cell membranes expressing the human ETA receptor.

-

Radioligand: Use [125I]-ET-1 as the radioligand.

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, [125I]-ET-1, and varying concentrations of this compound or a known ETA antagonist (e.g., BQ-123) as a positive control.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Quantitative Data Summary

The following table presents hypothetical data that could be obtained from the experimental protocols described above, illustrating how the results for this compound could be compared to a standard reference compound.

| Biological Activity Assay | Test Compound: this compound (IC50/EC50) | Reference Compound (IC50/EC50) | Reference Compound Name |

| Anti-Inflammatory | |||

| Nitric Oxide Inhibition (µM) | 25.5 | 5.2 | Dexamethasone |

| Antihypertensive | |||

| ETA Receptor Binding (nM) | 75.3 | 10.8 | BQ-123 |

| Hypolipidemic | |||

| PPARα Activation (µM) | 15.8 | 2.1 | Fenofibric Acid |

| Herbicidal | |||

| Dicot Seed Germination (µg/mL) | 5.2 | 1.5 | 2,4-D |

Conclusion

While direct experimental evidence remains to be established, the structural characteristics of this compound strongly suggest its potential for a range of biological activities, including herbicidal, anti-inflammatory, antihypertensive, and hypolipidemic effects. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these potential activities. Further research into this compound and its derivatives is warranted and could lead to the development of novel agents in agriculture and medicine.

References

-

Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives. Arch Pharm Res. 1997 Feb;20(1):72-5. [Link]

-

Phenoxy herbicide. Wikipedia. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

-

Physical and chemical properties of phenoxyacetic acid herbicides. ResearchGate. [Link]

-

Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. Journal of Pharmacy and Pharmacology. [Link]

-

Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. PubMed. [Link]

-

Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. PubMed. [Link]

-

Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

-

Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. [Link]

-

Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. PubMed. [Link]

-

Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers. [Link]

-

Lipid-Lowering Effects of Ethyl 2-Phenacyl-3-aryl-1H-pyrrole-4-carboxylates in Rodents. [Link]

-

BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0). Bibliothèque et Archives Canada. [Link]

Sources

- 1. Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 12. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Therapeutic Potential of 2-(3,5-Dimethylphenoxy)butanoic Acid

A Technical Whitepaper for Preclinical Drug Discovery

Abstract

While 2-(3,5-Dimethylphenoxy)butanoic acid is not an established therapeutic agent, its structural characteristics, specifically the aryloxyalkanoic acid scaffold, suggest a compelling starting point for drug discovery. This guide provides a comprehensive framework for the systematic investigation of its potential therapeutic applications. By drawing parallels with structurally related compounds, such as the fibrate class of lipid-lowering drugs, we hypothesize that this compound may act as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). This document outlines a phased, multi-tiered preclinical research program, from initial in vitro screening to in vivo proof-of-concept studies, designed to rigorously evaluate this hypothesis. Detailed experimental protocols, logical workflows, and data interpretation frameworks are provided to guide researchers in uncovering the potential of this molecule in metabolic, inflammatory, and other disorders.

Introduction: Rationale for Investigation

This compound is a small molecule belonging to the aryloxyalkanoic acid class.[1][2][3][4][5] While specific biological activities for this exact compound are not extensively documented in public literature, its core structure is present in numerous well-characterized bioactive agents. The most notable structural analog is the fibrate class of drugs, exemplified by gemfibrozil, which is a cornerstone therapy for dyslipidemia.[6][7]

Gemfibrozil, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, shares the dimethylphenoxy moiety linked to an alkanoic acid.[8][9][10] Fibrates exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid and glucose metabolism and inflammation.[7][11][12] Based on this strong structural precedent, the primary hypothesis of this guide is that This compound possesses PPAR-modulating activity and therefore holds therapeutic potential in metabolic and inflammatory diseases.

This document serves as a technical roadmap for drug development professionals to:

-

Systematically screen the compound for PPAR activity.

-

Characterize its functional effects in cellular models.

-

Evaluate its efficacy and preliminary safety profile in a relevant animal model.

Core Hypothesis: A Potential PPAR Agonist

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors with three main isoforms: α, γ, and δ (or β).[12][13][14]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism (liver, heart, kidney). Its activation lowers triglycerides and has anti-inflammatory effects. Fibrates are PPARα agonists.[11][13]

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity. Thiazolidinediones (TZDs), used to treat type 2 diabetes, are potent PPARγ agonists.[13][15][16]

-

PPARδ/β: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored for metabolic syndrome and endurance enhancement.[14]

The structural similarity of this compound to fibrates suggests it is most likely to interact with PPARα. However, a comprehensive screening approach should assess its activity across all three isoforms to identify its specific profile (e.g., selective agonist, dual agonist, or pan-agonist).

Hypothesized Signaling Pathway

Phase 1: In Vitro Screening and Validation

The initial phase is designed to rapidly determine if the compound interacts with PPARs and to quantify its functional activity.

Experimental Workflow: Initial Screening

Protocol: PPAR Reporter Gene Assay

This assay provides a functional readout of receptor activation.

Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARδ by this compound.

Materials:

-

HEK293T cell line.

-

Expression plasmids: pCMX-hPPARα, pCMX-hPPARγ, pCMX-hPPARδ.

-

Reporter plasmid: pGL4.24[luc2/PPRE/Hygro] (containing multiple PPAR response elements upstream of a luciferase gene).

-

Control plasmid: pRL-TK (Renilla luciferase for transfection normalization).

-

Lipofectamine 3000 or similar transfection reagent.

-

DMEM, 10% FBS, Penicillin-Streptomycin.

-

This compound, stock solution in DMSO.

-

Positive controls: GW7647 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARδ).

-

Dual-Luciferase® Reporter Assay System (Promega).

-

96-well white, clear-bottom cell culture plates.

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.

-

Transfection: For each PPAR isoform, co-transfect cells with the corresponding PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) and the respective positive controls in serum-free DMEM.

-

Remove the transfection medium and add the compound dilutions to the cells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a plate luminometer and the Dual-Luciferase assay system.

-

Data Analysis:

-

Normalize Firefly luciferase activity to Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Data Presentation: Hypothetical Results

All quantitative data should be summarized for clear comparison.

| Compound | Target | EC₅₀ (µM) | Eₘₐₓ (% of Control) |

| Test Compound | PPARα | 1.2 | 95% |

| Test Compound | PPARγ | > 100 | N/A |

| Test Compound | PPARδ | 25.7 | 40% |

| GW7647 | PPARα | 0.005 | 100% |

| Rosiglitazone | PPARγ | 0.050 | 100% |

Table 1: Hypothetical data from a PPAR reporter assay. This example illustrates a potent and selective PPARα agonist profile for the test compound.

Phase 2: In Vivo Proof-of-Concept

If in vitro data confirms potent and selective PPARα agonism, the next logical step is to evaluate the compound's efficacy in an animal model of metabolic disease.

Study Design: High-Fat Diet-Induced Dyslipidemia in Mice

Objective: To assess the effect of this compound on plasma lipid levels and hepatic gene expression in a diet-induced model of dyslipidemia.

Animal Model: Male C57BL/6J mice, 8 weeks old.

Methodology:

-

Acclimatization: Acclimatize mice for one week with standard chow and housing.

-

Diet Induction: Place all mice on a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

-

Group Allocation: Randomize mice into three groups (n=8-10 per group) based on body weight and baseline triglyceride levels:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose) administered by oral gavage once daily.

-

Group 2: Test Compound (e.g., 10 mg/kg) administered by oral gavage once daily.

-

Group 3: Positive Control (e.g., Fenofibrate, 100 mg/kg) administered by oral gavage once daily.

-

-

Treatment Period: Treat animals for 2-4 weeks. Monitor body weight and food intake regularly.

-

Endpoint Analysis:

-

Blood Collection: At the end of the treatment period, collect blood via cardiac puncture from fasted animals. Analyze plasma for total cholesterol, HDL, LDL, and triglycerides.

-

Tissue Harvesting: Euthanize animals and harvest the liver. A portion should be snap-frozen in liquid nitrogen for gene expression analysis, and another portion fixed in formalin for histology.

-

Gene Expression: Extract RNA from the liver and perform quantitative PCR (qPCR) to measure the expression of PPARα target genes (e.g., Cpt1a, Acox1, Fgf21).

-

In Vivo Study Workflow

Conclusion and Future Directions

This guide proposes a structured, hypothesis-driven approach to evaluate the therapeutic potential of this compound. The outlined experimental plan provides a robust framework for determining if this molecule functions as a PPAR agonist and whether this activity translates to beneficial metabolic effects in vivo.

Positive results from this research program would establish this compound as a viable lead compound. Subsequent steps would involve lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and evaluation in more advanced disease models. The aryloxyalkanoic acid scaffold has proven to be a fruitful area for drug discovery, and a systematic investigation of this particular analog is a scientifically sound and worthwhile endeavor.

References

- Dr.Oracle. (2025, August 12). What is the mechanism of action of Gemfibrozil (Gemfibrizol)?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Gemfibrozil?

- U.S. Food and Drug Administration. (n.d.). LOPID - (Gemfibrozil Tablets, USP).

- Wikipedia. (n.d.). Gemfibrozil.

- Altmeyers Encyclopedia - Department Pharmacology-Toxicology. (2025, July 10). Gemfibrozil.

- PubMed Central. (n.d.). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence.

- MDPI. (n.d.). Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate.

- Patsnap Synapse. (2024, January 5). Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments.

- MDPI. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications.

- Oxford Academic. (2014, November 1). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology.

- PubMed. (n.d.). Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids.

- PubMed. (n.d.). Substituted (aryloxy)alkanoic acids as antagonists of slow-reacting substance of anaphylaxis.

- PubMed Central. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE).

- PubMed. (n.d.). Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids.

- PubMed. (n.d.). Non-steroidal anti-inflammatory analgesics other than salicylates.

Sources

- 1. Agents for the treatment of brain injury. 1. (Aryloxy)alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted (aryloxy)alkanoic acids as antagonists of slow-reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Gemfibrozil - Wikipedia [en.wikipedia.org]

- 8. 25812-30-0|5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]

- 12. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(3,5-Dimethylphenoxy)butanoic Acid

A Senior Application Scientist's Perspective on a Prototypical Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

Executive Summary

2-(3,5-Dimethylphenoxy)butanoic acid belongs to the phenoxyalkanoic acid class of molecules, a structure archetypal of agents that modulate metabolic pathways. While this specific molecule is not extensively characterized in public literature, its structural features strongly predict a mechanism of action centered on the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This guide delineates this presumed mechanism, presenting a logical framework grounded in the established pharmacology of PPARα agonists. We will explore the molecular cascade from receptor binding to transcriptional regulation of target genes, the consequent physiological effects on lipid and glucose metabolism, and the inflammatory response. Furthermore, this document provides a comprehensive, field-proven experimental workflow for validating this hypothesis, from initial in vitro screening to in vivo efficacy studies, designed to provide a self-validating and robust characterization of the compound's activity.

Part 1: The Molecular Target - An Introduction to the PPAR Superfamily

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors that play a central role in regulating energy homeostasis and inflammatory processes.[1] There are three distinct subtypes, or isotypes:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle. It is a primary regulator of lipid metabolism.[2][3]

-

PPARγ (gamma): Predominantly expressed in adipose tissue, it is a master regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[4][5]

-

PPARβ/δ (beta/delta): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[3]

These receptors function as sensors for fatty acids and their derivatives, allowing the body to adapt to different nutritional states.[6] The chemical structure of this compound, featuring a carboxylic acid head group linked to a substituted aromatic ring via an ether bond, is a classic pharmacophore for PPAR agonists, particularly those selective for the PPARα isotype, such as the fibrate class of drugs.[5][7] Therefore, the central hypothesis of this guide is that this compound functions as a selective PPARα agonist.

Part 2: The Core Mechanism of Action: PPARα Signal Transduction

The activation of gene expression by this compound is presumed to follow the canonical pathway for nuclear receptor activation. This is a multi-step process that translates a chemical signal into a physiological response.

-

Ligand Binding: The compound, being lipophilic, diffuses across the cell and nuclear membranes to access the PPARα protein within the nucleus. It binds to a specific pocket within the receptor's C-terminal Ligand-Binding Domain (LBD).

-

Conformational Change & Heterodimerization: Ligand binding induces a critical conformational change in the PPARα protein. This new conformation facilitates the dissociation of corepressor proteins and promotes the formation of an obligate heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[2]

-

DNA Binding: The activated PPARα-RXR heterodimer recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[2]

-

Coactivator Recruitment & Transcription: The ligand-bound heterodimer recruits a complex of coactivator proteins. This multi-protein complex possesses histone acetyltransferase (HAT) activity, which remodels chromatin, making the DNA more accessible to RNA polymerase II and the basal transcription machinery. This initiates the transcription of downstream target genes.[2]

Caption: PPARα signaling pathway initiated by a ligand.

Part 3: Predicted Physiological & Metabolic Consequences

The activation of the PPARα signaling cascade is expected to produce a range of metabolic benefits, primarily related to lipid metabolism and inflammation.[2][8]

-

Enhanced Fatty Acid Catabolism: PPARα activation robustly upregulates the expression of genes integral to fatty acid metabolism.[9] This includes genes for fatty acid transporters (e.g., CD36), enzymes for intracellular fatty acid activation, and key enzymes of the mitochondrial and peroxisomal β-oxidation pathways (e.g., Carnitine Palmitoyltransferase 1A - CPT1A, and Acyl-CoA Oxidase 1 - ACOX1).[3][9] The net effect is a significant reduction in circulating triglyceride levels.

-

Anti-Inflammatory Action: PPARα activation exerts potent anti-inflammatory effects.[2] This is partly achieved through the trans-repression of pro-inflammatory signaling pathways, where the activated PPARα receptor interferes with the activity of transcription factors like NF-κB, reducing the expression of inflammatory cytokines such as IL-6.[8][9]

-